molecular formula C11H9ClN4O2S B2757474 N-(2-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide CAS No. 857491-62-4

N-(2-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide

Cat. No. B2757474
CAS RN: 857491-62-4
M. Wt: 296.73
InChI Key: VMXKPFQWCKFLSP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, also known as CTAA, is a chemical compound that has been used in scientific research as a potential drug candidate. It belongs to the class of 1,2,4-triazine derivatives and has shown promising results in various studies.

Scientific Research Applications

Cholinesterase Inhibition and Molecular Docking Studies

Research has focused on the synthesis of new N-aryl derivatives of triazole compounds for their potential to inhibit cholinesterase enzymes. This is significant for diseases like Alzheimer's, where cholinesterase inhibitors can play a therapeutic role. Molecular docking studies provide insights into how these compounds interact with the enzyme's active site, offering a pathway to designing more effective treatments (Riaz et al., 2020).

Antimicrobial Activity

Several studies have synthesized novel derivatives of acetamide and related structures to evaluate their antimicrobial properties against a variety of microorganisms. This research is crucial for developing new antibiotics and understanding how structural variations in these compounds affect their efficacy against bacterial and fungal pathogens (Mistry, Desai, & Intwala, 2009).

Anticancer Activity

Research into triazine and acetamide derivatives has also explored their potential as anticancer agents. By synthesizing and testing various compounds, scientists aim to identify those with significant activity against cancer cell lines. This includes understanding the mechanisms of action and optimizing compounds for better efficacy and selectivity (Kovalenko et al., 2012).

Antioxidant and Antitumor Activities

The evaluation of synthesized compounds for their antioxidant and antitumor activities is another area of interest. These studies aim to discover new therapeutic agents by assessing the ability of compounds to scavenge free radicals and inhibit tumor growth, contributing to cancer treatment and prevention strategies (El-Moneim, El‐Deen, & El-Fattah, 2011).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2S/c12-7-3-1-2-4-8(7)14-10(18)6-19-11-15-9(17)5-13-16-11/h1-5H,6H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXKPFQWCKFLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

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